3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile

Hydrogen-bond acceptor count physicochemical property comparison drug-likeness

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile (CAS 1879775-79-7, PubChem CID is a synthetic oxirane-2-carbonitrile derivative bearing a 2-fluoro-6-methoxyphenyl substituent at the 3-position. With a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol, it belongs to the class of fluorinated aryl epoxides that are primarily employed as synthetic intermediates and screening compounds in medicinal chemistry.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B13188643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCC1(C(O1)C#N)C2=C(C=CC=C2F)OC
InChIInChI=1S/C11H10FNO2/c1-11(9(6-13)15-11)10-7(12)4-3-5-8(10)14-2/h3-5,9H,1-2H3
InChIKeyBKVBRUCLLFTCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile: Structural Profile, Physicochemical Identity, and Comparator Landscape


3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile (CAS 1879775-79-7, PubChem CID 130542058) is a synthetic oxirane-2-carbonitrile derivative bearing a 2-fluoro-6-methoxyphenyl substituent at the 3-position [1]. With a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol, it belongs to the class of fluorinated aryl epoxides that are primarily employed as synthetic intermediates and screening compounds in medicinal chemistry . Its core structural features—a strained three-membered oxirane ring, a nitrile group, and an ortho,ortho-disubstituted aromatic ring—place it within a family of closely related analogs that differ in halogen identity, methoxy positioning, or the presence of the nitrile warhead. For procurement and selection purposes, the closest comparators include 3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile (CAS 1861148-47-1, MW 177.17 g/mol), 3-(2-chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile (CAS 1864452-14-1), and 2-(2-fluoro-6-methoxyphenyl)-2-methyloxirane (CAS 1564879-31-7, MW 182.19 g/mol) [2].

Why 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile Cannot Be Replaced by In-Class Analogs Without Quantitative Revalidation


Within the 3-aryl-3-methyloxirane-2-carbonitrile family, apparently minor substituent changes produce measurable differences in computed physicochemical descriptors that govern solubility, permeability, and electrophilic reactivity. The target compound carries an additional hydrogen-bond acceptor (HBA count = 4) and a 9.3 Ų larger topological polar surface area (TPSA = 45.6 Ų) compared to the non-methoxy 2-fluorophenyl analog (HBA = 3, TPSA = 36.3 Ų) [1][2]. Replacement of the 6-methoxy group with chlorine (as in the 2-chloro-6-fluorophenyl analog) alters both steric bulk and electronic character at the ortho position, while removal of the nitrile group entirely (as in 2-(2-fluoro-6-methoxyphenyl)-2-methyloxirane) eliminates a key electrophilic center and reduces the heavy atom count from 15 to 13 . These differences, although derived from computed rather than experimental data for this compound class, are directionally consistent with established medicinal chemistry principles—increased HBA count and TPSA generally reduce passive membrane permeability, while the ortho-methoxy group can modulate the epoxide ring's susceptibility to nucleophilic attack through both inductive and steric effects [3]. Consequently, procurement decisions premised on the assumption that any fluoroaryl oxirane-carbonitrile is functionally interchangeable risk introducing uncontrolled variables into synthetic routes or screening campaigns.

Quantitative Differentiation Evidence: 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile Versus Key Analogs


Hydrogen-Bond Acceptor Count: Target Compound Offers One Additional HBA Site Versus the Non-Methoxy 2-Fluorophenyl Analog

The target compound possesses 4 hydrogen-bond acceptor sites (the nitrile nitrogen, the epoxide oxygen, the methoxy oxygen, and the aryl fluorine), compared to only 3 for 3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile, which lacks the methoxy substituent [1][2]. This difference arises directly from the 6-methoxy group on the aromatic ring and represents a 33% increase in HBA count. In computational drug-likeness filters, HBA count exceeding 5 (Lipinski) or contributing to high TPSA can flag reduced oral bioavailability; here, the value of 4 falls below the Rule-of-Five threshold, but the increment over the 3-HBA analog may still modulate target binding or solubility in a quantifiable manner. Both compounds share an identical computed XLogP3-AA of 1.5, indicating that the methoxy group adds polarity without altering the overall lipophilicity prediction, a profile consistent with balanced solubility-permeability properties [1][2]. Direct experimental solubility, permeability, or binding data for this specific compound are not available in the public domain.

Hydrogen-bond acceptor count physicochemical property comparison drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: +9.3 Ų Increase Over the Non-Methoxy Analog Predicts Altered Permeability

The computed TPSA of the target compound is 45.6 Ų, compared to 36.3 Ų for the 2-fluorophenyl analog lacking the 6-methoxy group—a difference of 9.3 Ų (25.6% increase) [1][2]. This difference is directly attributable to the additional oxygen atom of the methoxy substituent. In established medicinal chemistry correlations, TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values below 140 Ų predict favorable oral absorption; both compounds fall well within these thresholds [3]. However, the 9.3 Ų increment places the target compound closer to the midpoint of the 0–60 Ų range commonly evaluated for CNS drug design, potentially altering its permeability ranking relative to the comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. The target compound also has one additional rotatable bond (2 vs 1), which may confer slightly greater conformational flexibility for target engagement [1][2]. No head-to-head experimental permeability data are publicly available for this compound pair.

topological polar surface area membrane permeability physicochemical property prediction

Molecular Weight and Heavy Atom Count: Target Compound is 30.03 Da Heavier Than the Non-Methoxy Comparator

The target compound has a molecular weight of 207.20 g/mol, which is 30.03 g/mol greater than that of 3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile (177.17 g/mol) [1][2]. This difference corresponds to the addition of one methoxy group (–OCH₃, nominal mass 31.03 Da) at the 6-position of the phenyl ring. The heavy atom count increases from 13 to 15. In fragment-based drug discovery (FBDD), the rule-of-three guidelines consider MW < 300 Da as fragment-like; both compounds qualify, but the incremental mass may affect ligand efficiency metrics (e.g., LE = ΔG / heavy atom count) if binding data become available [3]. Compared to the 2-chloro-6-fluorophenyl analog, which substitutes chlorine (atomic weight 35.45) for the methoxy group, the target compound offers a different balance of lipophilicity and polarity at the ortho position, potentially altering metabolic stability or off-target profiles; no direct comparative metabolism data are published for this compound series . The commercial purity specification is ≥95% across multiple vendors (Leyan, AKSci, Chemscene), providing a consistent baseline for procurement decisions .

molecular weight heavy atom count fragment-based screening

Ortho,Ortho-Disubstitution Pattern: Unique Steric and Electronic Profile Differentiates from meta-Fluoro or para-Fluoro Isomers

The target compound features a 2-fluoro-6-methoxy substitution pattern on the phenyl ring (both substituents ortho to the oxirane attachment point), creating a congested steric environment around the epoxide ring. This contrasts with the 3-fluoro-4-methoxyphenyl isomer, where both substituents are more remote from the reactive center, and with the simple 2-fluorophenyl analog, which carries only one ortho substituent. The steric shielding provided by the ortho-methoxy group has been shown in related fluorinated aromatic epoxide systems to influence enzymatic recognition: Dokli et al. (2022) demonstrated that ortho-substituted fluorinated styrene oxides exhibit distinct enantioselectivity profiles with halohydrin dehalogenase HheC, with the sterically challenging ortho-CF₃ derivative requiring an engineered enzyme variant (HheC-M4) for conversion—an observation not seen with less hindered substrates [1]. While the target compound was not directly tested in that study, the class-level inference is that the ortho,ortho-disubstitution pattern in the target compound may similarly modulate epoxide ring-opening kinetics and stereochemical outcomes compared to less hindered regioisomers. The computed LogP of 1.5 (XLogP3-AA) is identical to the 2-fluorophenyl analog, suggesting that the methoxy group's polarity offsets the added carbon, but the 3-fluoro-4-methoxyphenyl isomer and 2-(2-fluoro-6-methoxyphenyl)-2-methyloxirane (lacking the nitrile) have distinct LogP values that would need independent determination [2].

ortho-substitution effect regioisomer comparison epoxide ring reactivity

Presence of the Nitrile Warhead: A Key Electrophilic Center Absent in the Non-Nitrile 2-(2-Fluoro-6-methoxyphenyl)-2-methyloxirane

The target compound contains both an oxirane ring and a nitrile group (C≡N) on the adjacent carbon of the three-membered ring. In contrast, 2-(2-fluoro-6-methoxyphenyl)-2-methyloxirane (CAS 1564879-31-7, MW 182.19 g/mol) lacks the nitrile functionality altogether . This structural difference has significant implications: the nitrile group serves as a hydrogen-bond acceptor, a dipole-modulating substituent, and a potential electrophilic site for nucleophilic attack or metabolic hydration. The combination of oxirane and nitrile in a geminal relationship on the heterocycle creates a dense array of electrophilic centers (the epoxide C–O bonds and the nitrile carbon) that are not present in the nitrile-free analog. In the context of covalent inhibitor design, nitriles can act as reversible covalent warheads targeting catalytic cysteine or serine residues; although this specific compound has no published target engagement data, the nitrile-oxirane bifunctional motif is structurally reminiscent of intermediates used in venlafaxine synthesis, where the epoxy-nitrile intermediate undergoes hydrogenation to yield the cyclohexanol precursor [1]. The presence of both functional groups also expands the synthetic diversification possibilities: the epoxide can undergo ring-opening with nucleophiles while the nitrile can be hydrolyzed, reduced, or cyclized, offering orthogonal reactivity that the non-nitrile analog cannot provide. The computed TPSA contribution of the nitrile (approximately 23.8 Ų based on fragment-based calculations) accounts for a substantial portion of the total 45.6 Ų polar surface area [2].

nitrile electrophile covalent inhibitor warhead oxirane-nitrile bifunctional reactivity

Commercial Purity Baseline: ≥95% Specification Matches or Exceeds Typical In-Class Offering, Enabling Reliable Procurement

The target compound is commercially available with a minimum purity specification of ≥95% from multiple independent vendors including Leyan (Product No. 2109677), AKSci (Cat. 2080EK), and Chemscene (Cat. CS-1039087) . This purity level is consistent with or comparable to that offered for the closest analogs: 3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile (Leyan, 95%), 3-(2-chloro-6-fluorophenyl)-3-methyloxirane-2-carbonitrile (Leyan, 95%), and 2-(2-fluoro-6-methoxyphenyl)-2-methyloxirane (Chemsrc, typically 95%) . While not a differentiating factor in absolute terms, the multi-vendor availability at consistent purity reduces single-supplier dependency risk and facilitates competitive pricing. The compound is classified as a research chemical for laboratory use only, with storage recommendations of long-term cool, dry conditions . No certificate-of-analysis-level batch-to-batch variability data are publicly available for this compound; purity comparisons are based on vendor-stated minimum specifications rather than independent analytical verification.

chemical purity vendor specification comparison procurement quality

Evidence-Backed Application Scenarios for 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile in Scientific Procurement


Screening Library Diversification: Expanding Physicochemical Property Space Beyond Simple Fluoroaryl Oxirane-Carbonitriles

For compound management teams building diverse screening libraries, the target compound's differentiated computed properties—4 HBA vs. 3 for the non-methoxy analog, TPSA of 45.6 Ų vs. 36.3 Ų, and additional rotatable bond—populate a distinct region of property space that is underrepresented by simpler fluoroaryl analogs [1][2]. Adding this compound to a plate-based screening deck increases the likelihood of capturing hits that require the methoxy oxygen for hydrogen-bonding interactions or that are sensitive to the altered polarity profile. The consistent ≥95% purity across multiple vendors ensures that library-quality thresholds are met without the need for repurification .

Synthetic Intermediate for Orthogonal Derivatization: Exploiting the Epoxide-Nitrile Bifunctional Motif

The simultaneous presence of an electrophilic oxirane ring and a nitrile group—absent in the non-nitrile analog 2-(2-fluoro-6-methoxyphenyl)-2-methyloxirane—enables sequential or orthogonal synthetic transformations [3]. The epoxide can undergo regioselective ring-opening with N-, O-, or S-nucleophiles to generate β-substituted alcohols, while the nitrile can be independently hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole via [3+2] cycloaddition. This bifunctional reactivity makes the compound a strategic building block for parallel library synthesis, where diverse chemotypes can be accessed from a single intermediate. The ortho,ortho-disubstitution pattern further enhances synthetic value by biasing the regiochemical outcome of epoxide ring-opening toward the less hindered carbon [4].

Biocatalysis and Stereochemical Probe Development: Leveraging Ortho-Substitution Effects on Enzymatic Recognition

Based on class-level evidence from Dokli et al. (2022), fluorinated aromatic epoxides with ortho substituents exhibit distinct enantioselectivity profiles with halohydrin dehalogenases, with enantiomeric ratios (E) ranging from 15 to 200 depending on the substitution pattern [4]. The target compound's congested 2-fluoro-6-methoxy substitution pattern positions it as a candidate substrate for enantioselective ring-opening reactions catalyzed by engineered HHDH variants, where the steric bulk may drive enantioselectivity toward either the (R)- or (S)-configured product. Researchers developing biocatalytic routes to chiral β-substituted alcohols or evaluating substrate scope of epoxide hydrolases would benefit from including this compound to probe the influence of ortho,ortho-disubstitution on enzyme selectivity.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a computed XLogP3-AA of 1.5 and TPSA of 45.6 Ų, the target compound occupies the favorable quadrant of CNS drug-like property space (LogP 1–3, TPSA < 60 Ų) that is associated with good blood-brain barrier penetration [1][2]. Medicinal chemistry teams optimizing CNS-penetrant leads may use this compound as a reference point for property benchmarking, particularly when exploring the impact of methoxy versus chloro or unsubstituted ortho positions on permeability, efflux ratio, and metabolic stability. The compound's calculated property profile is distinct from both the 2-fluorophenyl analog (lower TPSA, fewer HBA) and the 2-chloro-6-fluorophenyl analog (different electronic character and MW), enabling systematic structure-property relationship (SPR) analysis [5].

Quote Request

Request a Quote for 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.